molecular formula C9H16N2O B14275555 (1-Butyl-2-methyl-1H-imidazol-5-yl)methanol CAS No. 141691-98-7

(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B14275555
CAS No.: 141691-98-7
M. Wt: 168.24 g/mol
InChI Key: UZFLEGLAPZSDGY-UHFFFAOYSA-N
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Description

“(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” is a solid compound that forms white crystalline structures at room temperature. It exhibits solubility in water and certain organic solvents such as methanol and ethanol. Remarkably, it remains stable under standard conditions .

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One notable method involves the reaction of methyl propiolate with substituted amidoximes. This two-stage microwave protocol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), efficiently produces the desired NH-imidazoles .

Industrial Production: While specific industrial production methods may vary, the synthesis typically involves the regiocontrolled construction of substituted imidazoles. These heterocycles serve as essential building blocks for functional molecules used in various applications .

Chemical Reactions Analysis

Reactivity: “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” can undergo various reactions, including oxidation, reduction, and substitution. Let’s explore some common reagents and conditions associated with these transformations:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the alcohol group to the corresponding aldehyde or carboxylic acid.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the imidazole ring or other functional groups.

    Substitution: Halogenation reactions (e.g., with chlorine or bromine) can replace hydrogen atoms on the imidazole ring.

Major Products: The specific products formed depend on the reaction conditions and the substituents present. For instance, oxidation may yield an aldehyde or carboxylic acid derivative, while reduction could lead to an imidazole with different substituents.

Scientific Research Applications

Chemistry: Researchers explore “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” for its role in designing novel ligands, catalysts, and functional materials.

Biology and Medicine:

    Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activity. Researchers investigate this compound’s potential as an antimicrobial agent.

    Enzyme Inhibition: Some imidazole-based compounds act as enzyme inhibitors, making them relevant in drug discovery.

Industry:

    Ionic Liquids: Imidazoles contribute to the development of ionic liquids, which find applications in green chemistry and separation processes.

Mechanism of Action

The exact mechanism by which “(1-Butyl-2-methyl-1H-imidazol-5-yl)methanol” exerts its effects depends on its specific application. It may interact with molecular targets or modulate biochemical pathways.

Comparison with Similar Compounds

While unique in its own right, this compound shares similarities with other imidazole derivatives. Notable examples include 1-methyl-5-nitro-1H-imidazole-2-methanol and related structures.

Properties

CAS No.

141691-98-7

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(3-butyl-2-methylimidazol-4-yl)methanol

InChI

InChI=1S/C9H16N2O/c1-3-4-5-11-8(2)10-6-9(11)7-12/h6,12H,3-5,7H2,1-2H3

InChI Key

UZFLEGLAPZSDGY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC=C1CO)C

Origin of Product

United States

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